molecular formula C22H25N3O3S2 B2642043 (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 851805-33-9

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2642043
CAS No.: 851805-33-9
M. Wt: 443.58
InChI Key: YSSLFFLWSCLLTH-UHFFFAOYSA-N
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Description

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
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Biological Activity

The compound (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Features

The compound features several key structural components:

  • Imidazole Ring : Known for its presence in many bioactive compounds, contributing to various biological activities.
  • Thioether Linkage : Enhances the compound's interaction with biological targets.
  • Pyrrolidine Sulfonamide Group : May influence the compound's pharmacological properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the thioether group may participate in redox reactions, modulating biological effects. This dual functionality allows for unique interactions that may enhance its efficacy compared to simpler structures.

Biological Activities

Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities, including:

Compound Type Biological Activity
Imidazole DerivativesAntifungal, anticancer
Thioether DerivativesAntimicrobial
Methoxy-substituted PhenolsAnti-inflammatory

The specific activities of this compound have not been fully elucidated but are likely influenced by its unique structure and functional groups.

Case Studies and Research Findings

  • Antimicrobial Activity : Research indicates that thioether-containing compounds often display antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : Compounds featuring imidazole rings have been investigated for their anticancer properties. Studies suggest that such compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines.
  • Inflammation Modulation : The methoxy group present in similar compounds has been linked to anti-inflammatory effects. This suggests potential applications in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Nucleophilic Substitution Reaction : A 4-methylbenzyl thiol reacts with a tosylated imidazole derivative under controlled conditions.
  • Reaction Conditions : The reaction is often carried out in the presence of bases like sodium hydride or potassium carbonate to facilitate the formation of the thioether bond.

Properties

IUPAC Name

[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-17-4-6-18(7-5-17)16-29-22-23-12-15-25(22)21(26)19-8-10-20(11-9-19)30(27,28)24-13-2-3-14-24/h4-11H,2-3,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSLFFLWSCLLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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